molecular formula C16H20BrNO2 B12340159 N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrobromide

N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrobromide

Cat. No.: B12340159
M. Wt: 338.24 g/mol
InChI Key: ZGTAFCXSDPPEJD-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrobromide is an organic compound with potential applications in various fields of scientific research. This compound features a methoxybenzyl group and a methoxyphenyl group attached to a methanamine backbone, forming a hydrobromide salt. The presence of methoxy groups in the structure can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrobromide typically involves the reaction of 4-methoxybenzyl chloride with 4-methoxyphenylmethanamine in the presence of a base, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or ethanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Base: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Scientific Research Applications

N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrobromide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrobromide involves its interaction with specific molecular targets and pathways. The methoxy groups can influence the compound’s binding affinity to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzylamine: A related compound with a similar structure but lacking the methoxyphenyl group.

    4-Methoxyphenylmethanamine: Another related compound with a similar structure but lacking the methoxybenzyl group.

Uniqueness

N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrobromide is unique due to the presence of both methoxybenzyl and methoxyphenyl groups, which can confer distinct chemical and biological properties

Properties

Molecular Formula

C16H20BrNO2

Molecular Weight

338.24 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanamine;hydrobromide

InChI

InChI=1S/C16H19NO2.BrH/c1-18-15-7-3-13(4-8-15)11-17-12-14-5-9-16(19-2)10-6-14;/h3-10,17H,11-12H2,1-2H3;1H

InChI Key

ZGTAFCXSDPPEJD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC.Br

Origin of Product

United States

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